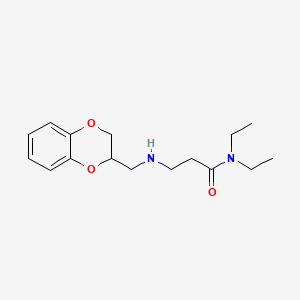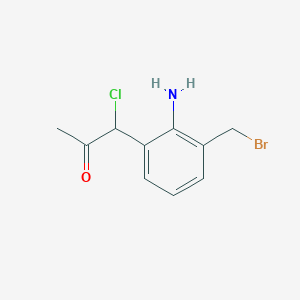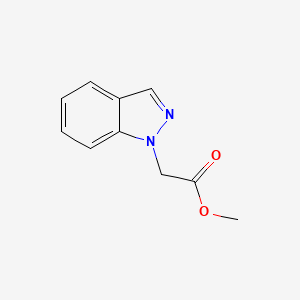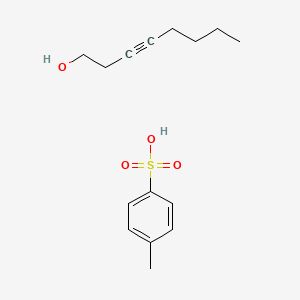
4-Methylbenzenesulfonic acid;oct-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;oct-3-yn-1-ol is a compound that combines the properties of both 4-Methylbenzenesulfonic acid and oct-3-yn-1-ol. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is an organosulfur compound with the formula C7H8O3S. It is a white, crystalline solid that is soluble in water and organic solvents. Oct-3-yn-1-ol is an alkyne alcohol with the formula C8H14O, characterized by the presence of a triple bond between the third and fourth carbon atoms and a hydroxyl group at the first carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the para isomer. The general reaction is as follows:
C6H5CH3+H2SO4→C6H4(CH3)SO3H+H2O
Oct-3-yn-1-ol can be synthesized through various methods, including the hydration of oct-3-yne using a hydroboration-oxidation reaction. The reaction involves the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. Oct-3-yn-1-ol is produced industrially through catalytic hydration processes, often using metal catalysts to facilitate the addition of water to the alkyne.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can undergo electrophilic aromatic substitution reactions.
Oct-3-yn-1-ol undergoes reactions such as:
Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
Reduction: Can be reduced to form alkanes or alkenes.
Addition: Can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Esterification: Uses alcohols and acid catalysts.
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Esterification: Forms esters such as methyl 4-methylbenzenesulfonate.
Oxidation: Forms products like oct-3-ynoic acid.
Reduction: Forms products like oct-3-ene or octane.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes. Oct-3-yn-1-ol is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic acid involves its role as a strong acid, which can donate protons to facilitate various chemical reactions. It acts as a catalyst in esterification by protonating the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Oct-3-yn-1-ol exerts its effects through its alkyne and hydroxyl functional groups. The alkyne group can participate in addition reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but lacks the methyl group.
Oct-1-yn-3-ol: Similar to oct-3-yn-1-ol but with the triple bond at a different position.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in various organic reactions. Oct-3-yn-1-ol is unique due to its specific alkyne and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions.
Propriétés
Numéro CAS |
100419-71-4 |
|---|---|
Formule moléculaire |
C15H22O4S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;oct-3-yn-1-ol |
InChI |
InChI=1S/C8H14O.C7H8O3S/c1-2-3-4-5-6-7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,2-4,7-8H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
NOXHLJNQRSIBIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


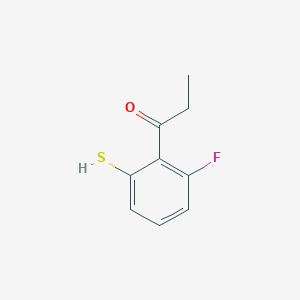
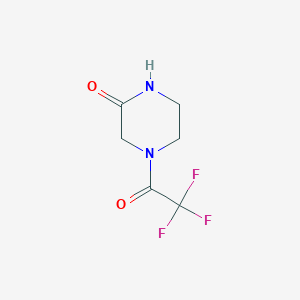
![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)
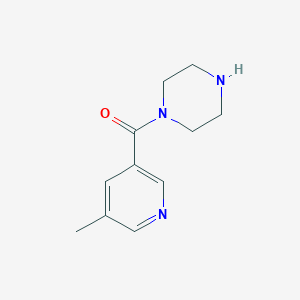
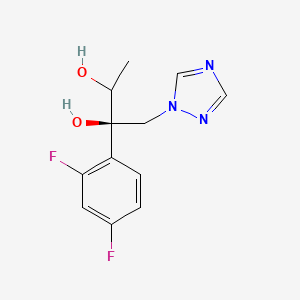

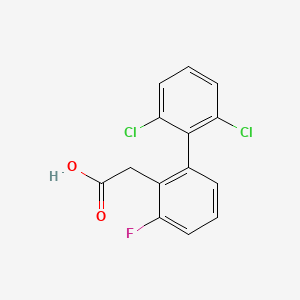
![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)

